molecular formula C7H8N2O2 B147611 Salicylhydrazide CAS No. 936-02-7

Salicylhydrazide

Cat. No. B147611
CAS RN: 936-02-7
M. Wt: 152.15 g/mol
InChI Key: XSXYESVZDBAKKT-UHFFFAOYSA-N
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Description

Salicylhydrazide and its derivatives are a class of compounds that have been extensively studied due to their wide range of applications in medicinal chemistry and materials science. These compounds are characterized by the presence of a salicylic acid moiety linked to a hydrazide group.

Synthesis Analysis

The synthesis of salicylhydrazide derivatives often involves the condensation of salicylic acid with hydrazine or its analogs. For instance, a biodegradable poly(anhydride-ester) was synthesized from an acetylated monomer derived from salicylic acid, which is the active component of aspirin, to yield a polymeric prodrug with potential applications in inflammatory bowel disease . Another example is the synthesis of carbohydrate-derived chiral salicylidene hydrazides, which were synthesized from commercial saccharides and are capable of forming oxovanadium complexes .

Molecular Structure Analysis

The molecular structure of salicylhydrazide derivatives can vary significantly depending on the substituents and the metal ions they are complexed with. For example, the crystal structures of dicopper(II) complexes of salicylaldehyde hydrazones show different forms, including polymeric structures and discrete di-Cu(II) molecules . The structure of a copper complex of salicylhydrazone of anthranilhydrazide was determined to be orthorhombic with a distorted square planar geometry .

Chemical Reactions Analysis

Salicylhydrazide derivatives participate in various chemical reactions, often forming complexes with metal ions. These complexes have been shown to possess significant biological activities. For instance, metal complexes of 2-hydroxy salicylhydrazide isatin hydrazone exhibited antiglycation and DPPH radical scavenging activities . Similarly, salicylaldehyde hydrazones and hydrazides have been identified as potent inhibitors of fungal growth .

Physical and Chemical Properties Analysis

The physical and chemical properties of salicylhydrazide derivatives are influenced by their molecular structure and the nature of their substituents. The synthesized compounds are generally found to be thermally stable up to 300°C . The electronic and spectroscopic properties, such as dipole moment and hyperpolarizability, have been studied using various spectroscopic techniques and computational methods . These properties are crucial for understanding the reactivity and potential applications of these compounds.

Scientific Research Applications

  • Anticancer Activity : Salicylhydrazide compounds have shown remarkable anticancer activity against hormone receptor-positive and negative cancer cell lines. SC21, a specific salicylhydrazide, induced apoptosis and cell cycle arrest in cancer cells, demonstrating effective tumor growth reduction in mice without apparent toxicity. The exact mechanism of action is yet to be fully elucidated, but its effects on cell cycle, apoptosis induction, and activity against different tumor cell lines are notable (Plasencia et al., 2005).

  • Characterization and Estimation of Aldehydes and Ketones : Salicyloylhydrazide has been used for the differentiation, microanalysis, and quantitative estimation of simple aldehydes, ketones, and steroidal compounds. It is utilized for separating oxosteroids into groups, enabling the estimation of total steroids absorptiometrically after conversion to indoaniline dyestuffs (Camber, 1957).

  • HIV-1 Integrase Inhibitors : Novel non-cytotoxic hydrazide HIV-1 integrase inhibitors have been identified using salicylhydrazide as a template. These compounds displayed low micromolar inhibitory activity and were significantly less cytotoxic than previous salicylhydrazide-based inhibitors, making them potential antiretroviral agents (Al‐Mawsawi et al., 2007).

  • Plant Growth and Development : Research has indicated that salicylic acid, closely related to salicylhydrazide, plays a crucial role in the regulation of plant growth, defense responses against pathogens, and during stress conditions like drought and heat. It is an important signal molecule modulating various physiological and biochemical processes in plants (Rivas-San Vicente & Plasencia, 2011).

  • Toxicological Effects on Reproductive System : A study on male BALB/c mice evaluated salicylidene salicylhydrazide for potential toxicological effects on the male reproductive system. It was found to be relatively safe, with no substantial effects on body and testes weights or normal histological features of seminiferous tubules and interstitium (Sultana et al., 2021).

  • Fluorescence Histochemistry : Salicylhydrazide has been used in fluorescence histochemistry for detecting aldehydes in periodate-oxidized mucosubstances in tissue sections. It forms blue fluorescent derivatives with mucosubstances, aiding in the differentiation and visualization of various mucosubstances (Stoward, 1967).

  • Broad-Spectrum Anticancer Agents : A novel pyrroloquinoxaline derivative, SC144, from the salicylhydrazide class, has been identified as a broad-spectrum anticancer agent. It is active in cells resistant to conventional chemotherapies and has a unique mechanism of action, inhibiting the gp130-STAT3-survivin axis, which makes it a promising candidate for diverse cancer therapies (Grande et al., 2016).

Safety And Hazards

Salicylhydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

properties

IUPAC Name

2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXYESVZDBAKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061321
Record name Salicylic acid hydrazide
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzohydrazide

CAS RN

936-02-7
Record name Salicylic acid, hydrazide
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Record name Salicyl hydrazide
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Record name 2-Hydroxybenzohydrazide
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, hydrazide
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Record name Salicylic acid hydrazide
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Record name Salicylohydrazide
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Record name 2-Hydroxybenzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
790
Citations
LQ Al-Mawsawi, R Dayam, L Taheri, M Witvrouw… - Bioorganic & medicinal …, 2007 - Elsevier
… salicylhydrazide-containing IN inhibitors. The developmental progress of the salicylhydrazide … as compared to previously discovered salicylhydrazide IN inhibitors greatly enhancing …
Number of citations: 78 www.sciencedirect.com
RM Issa, MF El‐Shazly… - … für anorganische und …, 1967 - Wiley Online Library
Complexes of benzhydrazide and salicylhydrazide with some divalent metal ions of the first transition series are investigated by IR‐spectrophotometry. The study showed that the …
Number of citations: 78 onlinelibrary.wiley.com
D Liu, Z Chen, S Qin, W Huang, L Jiang, F Liang - 2011 - Wiley Online Library
The reactions of the new nitrilotriacetic acid N′,N′,N′‐tri(salicyloyl)trihydrazide (Ntash) with the corresponding metal salts gave four new complexes [Pb 4 (bshz) 2 ]·2DMF (1), [Co 2 (…
Number of citations: 10 onlinelibrary.wiley.com
Y Fu, Y Tu, C Fan, C Zheng, G Liu, S Pu - New Journal of Chemistry, 2016 - pubs.rsc.org
A new photochromic diarylethene based sensor with a salicylhydrazide Schiff base unit has been synthesized and its photochromic and fluorescent behaviors have been systematically …
Number of citations: 64 pubs.rsc.org
C Ruiz-Perez, J Gonzalez-Platas, H Lotter… - Inorganica chimica …, 1997 - Elsevier
The preparation of stable Lewis base adducts of CuL (H 2 L=Schiff base derived from the condensation of o-hydroxypropiophenone (OHP) and salicylhydrazide (SHZ)) is described. …
Number of citations: 17 www.sciencedirect.com
L Rukh, G Ali, R Ullah, NU Islam, M Shahid - European Journal of …, 2020 - Elsevier
… In this study, treatment with salicylidene salicylhydrazide … In this study, salicylidene salicylhydrazide was not associated … In this study, salicylidene salicylhydrazide attenuated the …
Number of citations: 13 www.sciencedirect.com
X Cao, C Plasencia, A Kanzaki, A Yang… - Current cancer drug …, 2009 - ingentaconnect.com
Previously, we described a series of salicylhydrazide compounds with potent anti-cancer activities against a panel of human cancer cell lines derived from different origins. Preclinical …
Number of citations: 13 www.ingentaconnect.com
MK Singh, S Roy, A Hansda, S Kumar, M Kumar… - Polyhedron, 2017 - Elsevier
… pentadentate ligands derived from salicylhydrazide with N-acyl substituents [H 3 L 1 = N 2 -crotonoylsalicylhydrazide, H 3 L 2 = N 2 -(3,3-dimethylacryloyl)salicylhydrazide, H 3 L 3 …
Number of citations: 8 www.sciencedirect.com
Z Shi, Y Tu, S Pu - RSC advances, 2018 - pubs.rsc.org
We reported here the synthesis of a diarylethene with a 2,4-dihydroxybenzoyl hydrazine moiety (1O) for Zn2+ recognition. The compound is easy to prepare with a high yield up to 85%. …
Number of citations: 24 pubs.rsc.org
D Liu, Z Chen, W Huang, S Qin, L Jiang, S Zhou… - Inorganica Chimica …, 2013 - Elsevier
… -salicylhydrazide ligands, we are recently interested in the coordination chemistry of the multi-acyl-multi-salicylhydrazide … of another multi-acyl-multi-salicylhydrazide ligand, N,N′-bis(…
Number of citations: 8 www.sciencedirect.com

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